molecular formula C16H18BrN3O4 B4640667 ethyl 4-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate

ethyl 4-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate

Cat. No. B4640667
M. Wt: 396.24 g/mol
InChI Key: VPIITXHSAHXTLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds typically involves multiple steps, including nitration, reduction, diazotation, and catalytic coupling reactions. A study by Hu Ying-he (2006) described the synthesis of ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, showcasing the versatility of bromine in facilitating such complex synthetic routes (Hu Ying-he, 2006). Although not directly mentioning the target compound, the methodologies provide a foundational understanding of handling similar brominated and piperazine-containing structures.

Molecular Structure Analysis

The molecular structure of compounds similar to the target is often analyzed through X-ray crystallography, showcasing how crystallization techniques can reveal polymorphic forms with different hydrogen-bonding networks. Weatherhead-Kloster et al. (2005) investigated such a compound, providing insights into the structural complexities and intermolecular interactions possible within this chemical family (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

The reactions of compounds with piperazine cores involve diverse transformations, including decyclization reactions with secondary amines and the formation of N,N′-disubstituted piperazine derivatives, as explored by Vasileva et al. (2018) (Vasileva et al., 2018). These reactions underline the chemical reactivity of the piperazine ring when exposed to different reagents.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, often depend on the compound's molecular arrangement and intermolecular forces. While specific data on the target compound is scarce, related research highlights the importance of crystalline form in determining these physical properties, as demonstrated by the polymorphic study conducted by Weatherhead-Kloster et al. (2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for understanding how the target compound interacts in various chemical environments. For example, the study by Ishii et al. (1997) on N-(2-pyridinyl)piperazines underlines the significant impact that substituents have on the piperazine ring's reactivity, especially regarding carbonylation reactions (Ishii et al., 1997). Such insights are invaluable for predicting the behavior of the target compound under different chemical conditions.

properties

IUPAC Name

ethyl 4-[(5-bromo-2,3-dioxoindol-1-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O4/c1-2-24-16(23)19-7-5-18(6-8-19)10-20-13-4-3-11(17)9-12(13)14(21)15(20)22/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIITXHSAHXTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 4-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate
Reactant of Route 2
ethyl 4-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate
Reactant of Route 3
ethyl 4-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate
Reactant of Route 4
ethyl 4-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate
Reactant of Route 5
ethyl 4-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate
Reactant of Route 6
ethyl 4-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate

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